molecular formula C13H19NO4S B11725245 methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate

methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate

Cat. No.: B11725245
M. Wt: 285.36 g/mol
InChI Key: QSFJTGWZKPKSJN-NSHDSACASA-N
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Description

Methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate is an organic compound with a complex structure that includes a sulfonamide group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[N-(3,4-dimethylphenyl)sulfonamido]propanoate
  • Methyl (2S)-2-[N-(3,4-dimethylphenyl)carbamoyl]propanoate
  • Methyl (2S)-2-[N-(3,4-dimethylphenyl)acetylamido]propanoate

Uniqueness

Methyl (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoate is unique due to the presence of the methanesulfonamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

methyl (2S)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanoate

InChI

InChI=1S/C13H19NO4S/c1-9-6-7-12(8-10(9)2)14(19(5,16)17)11(3)13(15)18-4/h6-8,11H,1-5H3/t11-/m0/s1

InChI Key

QSFJTGWZKPKSJN-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N([C@@H](C)C(=O)OC)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)OC)S(=O)(=O)C)C

Origin of Product

United States

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